molecular formula C12H14O4 B1416196 2-Ethoxy-5-formylbenzyl acetate CAS No. 915923-52-3

2-Ethoxy-5-formylbenzyl acetate

Cat. No. B1416196
M. Wt: 222.24 g/mol
InChI Key: VFSCOQZLSGLLFQ-UHFFFAOYSA-N
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Description

2-Ethoxy-5-formylbenzyl acetate is a chemical compound with the molecular formula C12H14O4 . It is used in various research and development applications .


Molecular Structure Analysis

The molecular structure of 2-Ethoxy-5-formylbenzyl acetate is represented by the linear formula C12H14O4 . The compound has a molecular weight of 222.24 g/mol .


Chemical Reactions Analysis

Specific information on the chemical reactions involving 2-Ethoxy-5-formylbenzyl acetate is not available from the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethoxy-5-formylbenzyl acetate are not detailed in the search results .

Scientific Research Applications

1. Synthesis and Structural Analysis 2-Ethoxy-5-formylbenzyl acetate is involved in complex synthesis processes, forming crucial intermediates and final products in organic chemistry. For instance, it was utilized in the synthesis of tetracycline through photocyclisation, demonstrating the compound's role in establishing linear tetracyclic carbon skeletons (Barton et al., 1971). It also played a part in the synthesis and characterization of new pyridazinone derivatives, contributing to the understanding of their structural and spectroscopic properties (Kalai et al., 2021).

2. Pharmaceutical and Biomedical Applications In pharmaceutical research, the compound is used to create heterobifunctional cross-linking reagents for coupling peptides to liposomes, demonstrating its utility in the development of synthetic vaccination formulations (Frisch et al., 1996). Moreover, its derivatives are involved in the synthesis of protected glycosyl donors in carbohydrate chemistry, showing its relevance in the development of various bioactive compounds (Spjut et al., 2010).

3. Material Science and Catalysis The compound's derivatives are also significant in material science and catalysis. For instance, 1-ethoxyvinyl esters, closely related to 2-ethoxy-5-formylbenzyl acetate, have been studied for their use as highly reactive, nonharmful acyl donors in enzymatic resolution of alcohols, showcasing their potential in synthetic chemistry and industrial applications (Kita et al., 2000).

Safety And Hazards

Specific safety and hazard information for 2-Ethoxy-5-formylbenzyl acetate is not available from the search results .

Future Directions

The future directions and potential applications of 2-Ethoxy-5-formylbenzyl acetate are not specified in the search results .

Relevant Papers Unfortunately, the search results do not provide specific peer-reviewed papers related to 2-Ethoxy-5-formylbenzyl acetate .

properties

IUPAC Name

(2-ethoxy-5-formylphenyl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-15-12-5-4-10(7-13)6-11(12)8-16-9(2)14/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSCOQZLSGLLFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651126
Record name (2-Ethoxy-5-formylphenyl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-5-formylbenzyl acetate

CAS RN

915923-52-3
Record name 3-[(Acetyloxy)methyl]-4-ethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915923-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Ethoxy-5-formylphenyl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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